REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7](Cl)=[O:8])[C:4]([N+:10]([O-:12])=[O:11])=[N:3]1.[NH4+:13].[OH-]>>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([NH2:13])=[O:8])[C:4]([N+:10]([O-:12])=[O:11])=[N:3]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1)C(=O)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 15 to 20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The resultant crystallized product
|
Name
|
|
Type
|
|
Smiles
|
CN1N=C(C(=C1)C(=O)N)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |